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Compound of Interest

Compound Name: Prenyl formate
CAS No.: 68480-28-4
Cat. No.: B1596400
Get Quote

Introduction & Structural Framework

Prenyl formate (3-methyl-2-buten-1-yl formate) is a significant hemiterpene ester used widely
in the flavor and fragrance industry for its ethereal, rum-like, and green-fruity notes. Beyond its
organoleptic properties, it serves as a critical intermediate in the synthesis of complex
terpenes.

Accurate spectroscopic characterization is challenging due to the potential for isomerization
(thermal rearrangement to the tertiary isomer, prenyl

dimethylvinylcarbinyl) and the volatility of the compound. This guide provides a self-validating
analytical framework using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear
Magnetic Resonance (NMR).

Structural Analysis[1][2][3]

¢ |[UPAC Name: 3-methylbut-2-enyl formate
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e Molecular Formula:
» Molecular Weight: 114.14 g/mol

o Degree of Unsaturation: 2 (1 Carbonyl + 1 Alkene)
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Figure 1: Structural decomposition of Prenyl Formate.

Mass Spectrometry (MS): The Fingerprint

In Electron lonization (El, 70 eV), aliphatic esters usually show weak molecular ions. However,
prenyl esters exhibit a distinct fragmentation pattern driven by the exceptional stability of the
allylic cation.

Fragmentation Logic

The spectrum is dominated by the cleavage of the alkyl-oxygen bond. The formate group is
lost, and the charge is retained on the prenyl fragment (dimethylallyl cation), which is
resonance-stabilized.

Key Diagnostic Peaks:

m/z Intensity Assignment Mechanism

| 114 | < 1% |

| Molecular lon (Very weak/absent) | | 85| < 5% |

| Loss of formyl radical (Rare) | | 69 | 100% |
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| Base Peak. Prenyl cation (Dimethylallyl cation). | | 41 | ~60% |
| Allyl cation (Secondary fragmentation of m/z 69). | | 29 | ~20% |

| Formyl cation. |

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathway under El (70 eV) conditions.

Infrared Spectroscopy (IR): Functional Group
Validation

IR serves as the primary "gatekeeper" for purity, ensuring the esterification is complete
(absence of broad OH stretch from precursor prenol) and the formate group is intact.

Experimental Mode: ATR (Attenuated Total Reflectance) or Thin Film (Neat).

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1596400/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-prenyl-formate-a-multi-modal-analytical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Frequency (
Intensity Vibration Mode Diagnostic Value

)

Characteristic of

saturated/conjugated
1720 - 1730 Strong C=0 Stretch esters. Formates often

appear slightly lower

than acetates.

"Ester rule" band.
1160 - 1180 Strong C-O-C Stretch Confirms the ester

linkage.

Trisubstituted alkene.
1670 - 1675 Weak/Med C=C Stretch Often weak due to low

dipole change.

C-H Stretch (

_ Methyl/Methylene
2910 - 2980 Medium
) groups.
=C-H Stretch ( Vinylic proton stretch
3030 Weak (indicates
) unsaturation).

Quality Control Note: A broad peak at 3300-3400

indicates unreacted prenol (alcohol impurity).

Nuclear Magnetic Resonance (NMR): The
Connectivity Map

NMR provides the definitive structural proof. The formate proton is a unique singlet that
appears very far downfield, distinguishing it from all other common esters (acetates,
propionates).

NMR Data (300/400 MHz, )
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Shift (
Multiplicity
ppm)

Integration

Assignment

Structural
Context

8.08 Singlet (s)

1H

H-C=0

Formyl proton.
Highly
deshielded.
Distinctive for

formates.

5.40 Triplet (t)

1H

=CH-

Vinylic proton.
Coupled to the

adjacent

(

Hz).

4.67 Doublet (d)

2H

-O-CH

Allylic methylene.
Deshielded by

oxygen.

1.76 Singlet (s)

3H

=C(CH

cis-Methyl
relative to chain.

1.73 Singlet (s)

3H

=C(CH

trans-Methyl
relative to chain.

Note: The two methyl groups are chemically non-equivalent due to the double bond rigidity,

appearing as two closely spaced singlets or a finely split doublet.

NMR Data (75/100 MHz, )

© 2026 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596400?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Shift (
Carbon Type Assignment
ppm)
161.0 Quaternary (C=0) Formyl Carbon.
139.5 Quaternary (=C<) Trisubstituted alkene carbon.
1185 Methine (=CH) Vinylic carbon.
Methylene (-CH
61.5 Oxygen-bound carbon.
)
Methyl (-CH
25.8 Methyl trans to chain.
)
Methyl (-CH
18.0 Methyl cis to chain.
)

NMR Assignment Workflow
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Figure 3: Rapid identification logic using 1H NMR markers.

Experimental Protocols

To ensure the reproducibility of the spectral data above, the following synthesis and preparation
protocols are recommended.

Enzymatic Synthesis (Green Chemistry Route)

This method prevents thermal isomerization and acid-catalyzed rearrangement.
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e Reagents: Prenol (3-methyl-2-buten-1-ol), Formic acid, Novozym 435 (immobilized Candida
antarctica Lipase B).

e Procedure:
o Mix Prenol (10 mmol) and Formic acid (15 mmol) in hexane (solvent-free is also possible).
o Add Novozym 435 (10% wi/w of substrate).
o Incubate at 40°C with orbital shaking (200 rpm) for 4-6 hours.
o Purification: Filter enzyme; wash organic phase with saturated

(to remove excess acid), dry over

, and concentrate in vacuo.
e Yield: Typically >90%.
Sample Preparation for Spectroscopy
e NMR: Dissolve ~10 mg of sample in 0.6 mL
(99.8% D). Use TMS (0.00 ppm) as internal reference.
o MS: Dilute 1

L sample in 1 mL Methanol or Hexane. Inject 1

L into GC-MS (Split 1:50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of
Prenyl Formate: A Multi-Modal Analytical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1596400/docs#comprehensive-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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